molecular formula C13H14O B7772559 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one CAS No. 51020-13-4

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Cat. No.: B7772559
CAS No.: 51020-13-4
M. Wt: 186.25 g/mol
InChI Key: NTASQMWLMVNJSS-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one is an organic compound with a unique structure that includes a biphenyl core and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and methyl ketone derivatives.

    Reaction Conditions: The reaction is often carried out under acidic or basic conditions, depending on the specific synthetic route chosen.

    Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with a similar biphenyl core but lacking the ketone group.

    4-Phenyl-2-butanone: Contains a similar ketone functional group but with a different overall structure.

    1-Phenyl-2-propanone: Another compound with a ketone group and a phenyl ring.

Uniqueness

1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one is unique due to its specific combination of a biphenyl core and a ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-4-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTASQMWLMVNJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938489
Record name 1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51020-13-4, 17429-36-6
Record name NSC250970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
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1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
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1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
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1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
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1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
Reactant of Route 6
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

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